(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
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Overview
Description
(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3311~3,7~]decan-2-amine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.
Introduction of the amine group: The amine group is introduced through a nucleophilic substitution reaction.
Attachment of the 4-methylphenyl group: This step involves the coupling of the tricyclic amine with 4-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
- (1r,3r,5R,7R)-N-(4-methoxyphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
- (1r,3r,5R,7R)-N-(4-chlorophenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23N |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-(4-methylphenyl)adamantan-2-amine |
InChI |
InChI=1S/C17H23N/c1-11-2-4-16(5-3-11)18-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17-18H,6-10H2,1H3 |
InChI Key |
UHOCKCORZDOIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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